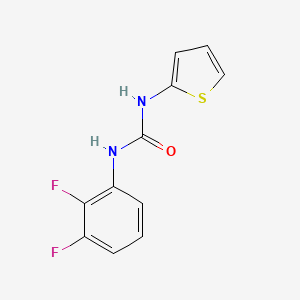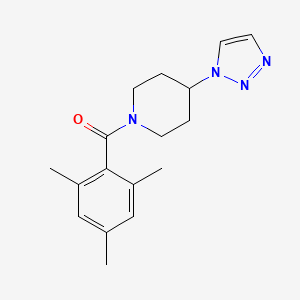![molecular formula C18H14Cl2N4S2 B2385406 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-13-2](/img/structure/B2385406.png)
1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine is a chemical compound that belongs to the class of benzothiazole derivatives It is characterized by the presence of two 6-chlorobenzo[d]thiazol-2-yl groups attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine typically involves the coupling of substituted 2-amino benzothiazoles with piperazine derivatives. One common method includes the following steps :
Starting Materials: Substituted 2-amino benzothiazoles and piperazine derivatives.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as cesium carbonate (CsCO₃), and a solvent like dioxane. The mixture is heated to around 105°C for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce oxidized forms of the compound.
科学的研究の応用
1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown activity against certain bacterial strains and inflammation pathways.
Materials Science: Due to its unique structure, the compound can be used in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, make it a valuable tool for studying biochemical pathways.
作用機序
The mechanism of action of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity.
類似化合物との比較
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for various applications.
特性
IUPAC Name |
6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-1-3-13-15(9-11)25-17(21-13)23-5-7-24(8-6-23)18-22-14-4-2-12(20)10-16(14)26-18/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKTHNYYGIAPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)



![6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2385337.png)
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)



